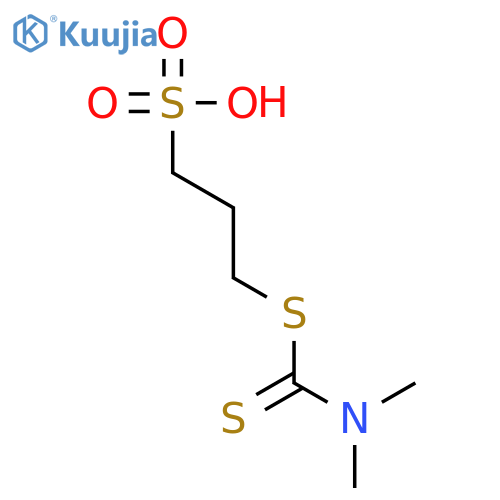

Cas no 68901-20-2 (3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid)

3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 1-Propanesulfonic acid,3-[[(dimethylamino)thioxomethyl]thio]-

- 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonic acid

- 1-Propanesulfonic acid, 3-(((dimethylamino)thioxomethyl)thio)-

- 3-(((Dimethylamino)thioxomethyl)thio)propanesulphonic acid

- 3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid

- 3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid

- NS00036745

- 1-PROPANESULPHONIC ACID, 3-(((DIMETHYLAMINO)THIOXOMETHYL)THIO)-

- 3-(((Dimethylamino)thioxomethyl)thio)propanesulfonic acid

- EINECS 272-663-6

- 3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonicacid

- SCHEMBL292860

- UNII-HYZ8SPF3ZK

- 68901-20-2

- 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-

- DTXSID6071827

- 3-[[(Dimethylamino)thioxomethyl]thio]propanesulfonic acid

- EN300-269726

- HYZ8SPF3ZK

-

- MDL: MFCD29907426

- インチ: InChI=1S/C6H13NO3S3/c1-7(2)6(11)12-4-3-5-13(8,9)10/h3-5H2,1-2H3,(H,8,9,10)

- InChIKey: WRBSVISDQAINGQ-UHFFFAOYSA-N

- ほほえんだ: CN(C)C(=S)SCCCS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 243.00589

- どういたいしつりょう: 243.006

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.412

- 屈折率: 1.602

- PSA: 57.61

3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269726-0.5g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 0.5g |

$25.0 | 2023-09-11 | ||

| Enamine | EN300-269726-0.05g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 0.05g |

$22.0 | 2023-09-11 | ||

| Enamine | EN300-269726-5g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 5g |

$29.0 | 2023-09-11 | ||

| Enamine | EN300-269726-1g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 1g |

$26.0 | 2023-09-11 | ||

| Enamine | EN300-269726-1.0g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 1g |

$26.0 | 2023-05-24 | ||

| Enamine | EN300-269726-10g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 10g |

$32.0 | 2023-09-11 | ||

| Enamine | EN300-269726-0.1g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 0.1g |

$23.0 | 2023-09-11 | ||

| Enamine | EN300-269726-5.0g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 5g |

$29.0 | 2023-05-24 | ||

| Enamine | EN300-269726-2.5g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 2.5g |

$27.0 | 2023-09-11 | ||

| Enamine | EN300-269726-10.0g |

3-[(dimethylcarbamothioyl)sulfanyl]propane-1-sulfonic acid |

68901-20-2 | 10g |

$32.0 | 2023-05-24 |

3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids

3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acidに関する追加情報

3-(Dimethylcarbamothioyl)sulfanylpropane-1-sulfonic Acid: A Comprehensive Overview

3-(Dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid (CAS No. 68901-20-2) is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure, comprising a sulfonic acid group and a dimethylcarbamothioyl moiety, endows it with distinctive chemical properties that make it a valuable building block in synthetic chemistry.

The sulfonic acid group (-SO3H) is a strong electron-withdrawing group, which significantly influences the compound's acidity and reactivity. This functional group is commonly found in surfactants, detergents, and ion-exchange resins due to its excellent solubility in polar solvents and its ability to stabilize charges through resonance. On the other hand, the dimethylcarbamothioyl group (-C(O)SMe2) introduces sulfur-based functionalities, which are known for their ability to act as mild Lewis acids or to participate in various sulfur-centered reactions.

Recent studies have explored the potential of 3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid in catalysis and polymer chemistry. For instance, researchers have investigated its role as a catalyst in the synthesis of biodegradable polymers, leveraging its ability to facilitate nucleophilic attacks on carbonyl groups. This application highlights the compound's versatility and its potential to contribute to sustainable materials development.

In addition to its catalytic applications, this compound has shown promise in drug delivery systems. The sulfonic acid group provides excellent water solubility, which is a critical property for pharmaceutical compounds. Furthermore, the dimethylcarbamothioyl group can serve as a platform for attaching bioactive molecules or targeting ligands, making it a valuable component in the design of targeted drug delivery systems.

The synthesis of 3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives of this compound, opening new avenues for its use in chiral catalysis and enantioselective reactions.

From an environmental perspective, the biodegradability and toxicity of 3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid have been subjects of recent research. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, suggesting that it may not pose significant long-term environmental risks when used responsibly.

In conclusion, 3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid (CAS No. 68901-20-2) is a multifaceted compound with diverse applications across various fields of chemistry and materials science. Its unique combination of functional groups makes it an invaluable tool for researchers seeking innovative solutions in catalysis, polymer chemistry, and drug delivery systems. As ongoing research continues to uncover new properties and applications of this compound, its role in advancing scientific and technological frontiers is likely to grow further.

68901-20-2 (3-(dimethylcarbamothioyl)sulfanylpropane-1-sulfonic acid) 関連製品

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)

- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)

- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)

- 1822349-40-5(Benzeneacetic acid, α-amino-3-bromo-2,6-difluoro-, methyl ester)

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)